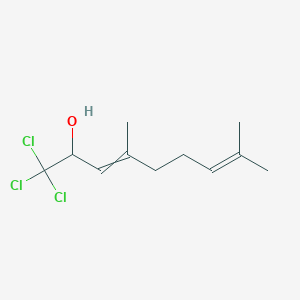
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL involves multiple steps, including the chlorination of specific precursors and the formation of the desired structure through controlled reactions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and high yield. These methods may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a wide range of substituted derivatives.
科学的研究の応用
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals, including intermediates for pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
Uniqueness
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL is unique due to the presence of three chlorine atoms, which significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
特性
CAS番号 |
82772-39-2 |
|---|---|
分子式 |
C11H17Cl3O |
分子量 |
271.6 g/mol |
IUPAC名 |
1,1,1-trichloro-4,8-dimethylnona-3,7-dien-2-ol |
InChI |
InChI=1S/C11H17Cl3O/c1-8(2)5-4-6-9(3)7-10(15)11(12,13)14/h5,7,10,15H,4,6H2,1-3H3 |
InChIキー |
TYXVFYVZQNRFTK-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CC(C(Cl)(Cl)Cl)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















